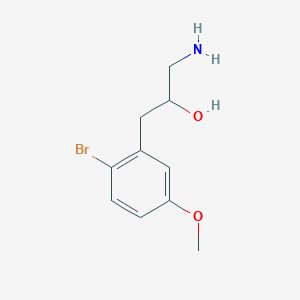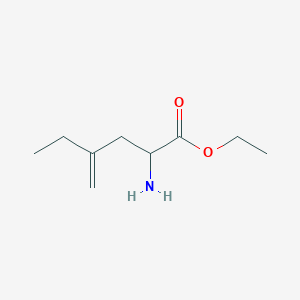![molecular formula C11H12N6S3 B13580360 2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)
2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound that features a unique combination of pyrazolo[3,4-d]pyrimidine and thiadiazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Sulfanyl Groups: The sulfanyl groups can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Formation of the Thiadiazole Ring: This step involves cyclization reactions using hydrazine derivatives and appropriate sulfur sources.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core or the thiadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced forms of the pyrazolo[3,4-d]pyrimidine core or thiadiazole ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: The compound is being investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Material Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and signal transduction pathways.
作用机制
The mechanism of action of 2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits kinases by binding to the ATP-binding site, thereby preventing phosphorylation of key proteins involved in cell signaling.
Signal Transduction Pathways: By inhibiting kinases, the compound can modulate various signal transduction pathways, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
6-amino-1H-pyrazolo[3,4-d]pyrimidine: Known for its efficacy against visceral leishmaniasis.
4-acylaminopyrazolo[3,4-d]pyrimidine: Used as sigma-1 receptor ligands for pain treatment.
Uniqueness
2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole is unique due to its dual sulfanyl groups and the combination of pyrazolo[3,4-d]pyrimidine and thiadiazole moieties, which confer distinct chemical and biological properties.
属性
分子式 |
C11H12N6S3 |
|---|---|
分子量 |
324.5 g/mol |
IUPAC 名称 |
2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-5-propylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H12N6S3/c1-3-4-18-10-15-16-11(20-10)19-9-7-5-14-17(2)8(7)12-6-13-9/h5-6H,3-4H2,1-2H3 |
InChI 键 |
XYBCMURPBFPJAU-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=NN=C(S1)SC2=NC=NC3=C2C=NN3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


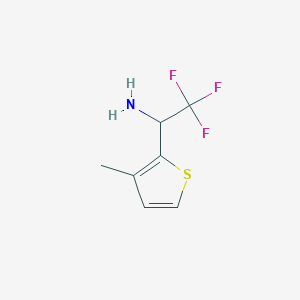
![3-Butyl-8-[(6-Butyl-5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-Yl)sulfanylmethyl]-7-Ethyl-Purine-2,6-Dione](/img/structure/B13580285.png)



![3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13580302.png)

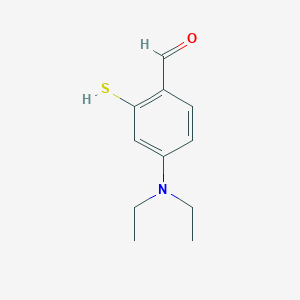

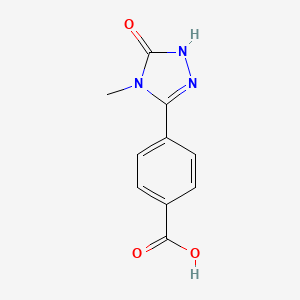
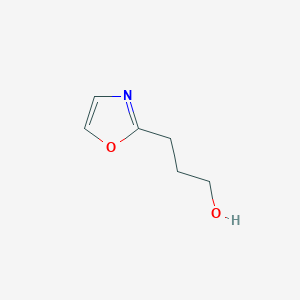
![5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol](/img/structure/B13580366.png)
